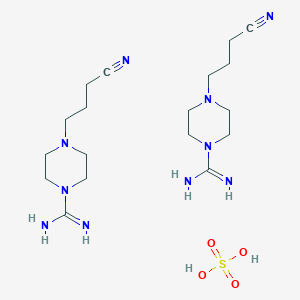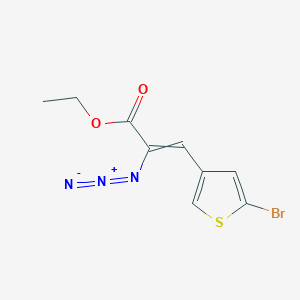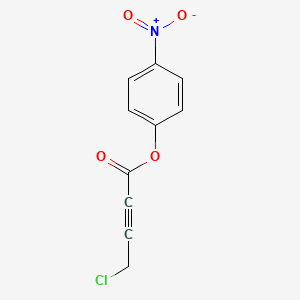
4-Nitrophenyl 4-chlorobut-2-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrophenyl 4-chlorobut-2-ynoate is an organic compound that belongs to the class of nitrophenyl esters It is characterized by the presence of a nitrophenyl group attached to a 4-chlorobut-2-ynoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 4-chlorobut-2-ynoate typically involves the esterification of 4-nitrophenol with 4-chlorobut-2-ynoic acid. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the ester product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl 4-chlorobut-2-ynoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitrophenyl ester group can be targeted by nucleophiles, leading to the formation of substituted products.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-nitrophenol and 4-chlorobut-2-ynoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF).
Reduction: Sodium borohydride (NaBH4) or hydrogen gas with a palladium catalyst are commonly used reducing agents.
Major Products Formed
Nucleophilic Substitution: Substituted nitrophenyl derivatives.
Reduction: 4-Aminophenyl 4-chlorobut-2-ynoate.
Hydrolysis: 4-Nitrophenol and 4-chlorobut-2-ynoic acid.
Scientific Research Applications
4-Nitrophenyl 4-chlorobut-2-ynoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound can be employed in biochemical assays to study enzyme kinetics and inhibition.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Nitrophenyl 4-chlorobut-2-ynoate involves its interaction with nucleophiles and reducing agents. The nitrophenyl ester group is susceptible to nucleophilic attack, leading to the formation of substituted products. The nitro group can be reduced to an amino group, which can further participate in various chemical reactions . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or reducing agent used.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl acetate: Similar ester structure but with an acetate group instead of a 4-chlorobut-2-ynoate group.
4-Nitrophenyl chloroformate: Contains a chloroformate group instead of a 4-chlorobut-2-ynoate group.
4-Nitrophenyl butyrate: Similar ester structure but with a butyrate group instead of a 4-chlorobut-2-ynoate group.
Uniqueness
The combination of the nitrophenyl and 4-chlorobut-2-ynoate groups allows for versatile chemical transformations and the synthesis of novel compounds .
Properties
CAS No. |
93524-35-7 |
|---|---|
Molecular Formula |
C10H6ClNO4 |
Molecular Weight |
239.61 g/mol |
IUPAC Name |
(4-nitrophenyl) 4-chlorobut-2-ynoate |
InChI |
InChI=1S/C10H6ClNO4/c11-7-1-2-10(13)16-9-5-3-8(4-6-9)12(14)15/h3-6H,7H2 |
InChI Key |
OMGGEQGYSPEISB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)C#CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



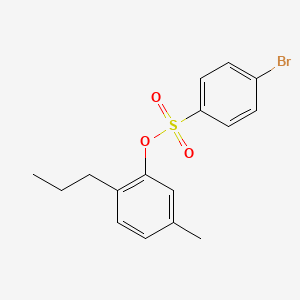
![2-(Phenylethynyl)-3-(prop-2-en-1-yl)bicyclo[2.2.1]heptane](/img/structure/B14355246.png)
![1-[3-(Cyclopentylsulfanyl)propoxy]-3-methoxybenzene](/img/structure/B14355258.png)

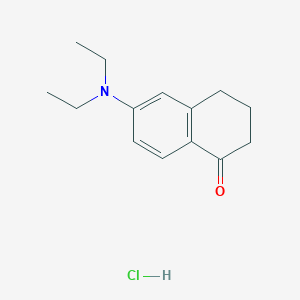

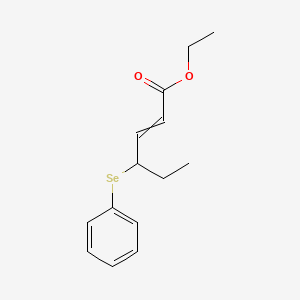
![1-Methoxy-4-[(4-methylphenyl)selanyl]benzene](/img/structure/B14355277.png)
![2-[3-(4-Cyanophenoxy)phenyl]-1H-indole-6-carbonitrile](/img/structure/B14355288.png)

